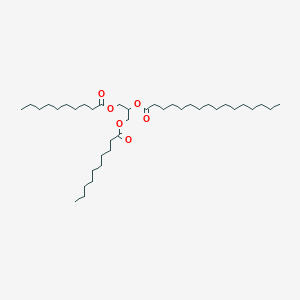
4,8-Dichloro-1,5-dinitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloro-1,5-dinitronaphthalene is a versatile chemical compound with the molecular formula C10H4Cl2N2O4 and a molecular weight of 287.06 g/mol . This compound is primarily used as a building block in the synthesis of complex organic molecules and serves as a reagent and specialty chemical in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-1,5-dinitronaphthalene typically involves the nitration of 4,8-dichloronaphthalene. The process begins with the slow addition of naphthalene to a mixed acid (22% nitric acid, 58% sulfuric acid, 20% water) at 40°C. The temperature is then raised to 80°C over four hours, resulting in a mixture of 1,5- and 1,8-dinitronaphthalenes . Fractional crystallization or solvent extraction is used to separate the isomers, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-1,5-dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The reduction of this compound yields 4,8-dichloro-1,5-diaminonaphthalene.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4,8-Dichloro-1,5-dinitronaphthalene is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4,8-Dichloro-1,5-dinitronaphthalene involves its interaction with molecular targets through its nitro and chloro groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of derivatives with specific biological or chemical activities .
Comparison with Similar Compounds
1,5-Dinitronaphthalene: Similar in structure but lacks the chloro substituents, making it less reactive in certain substitution reactions.
1,8-Dinitronaphthalene: Another isomer with different reactivity and applications.
Uniqueness: 4,8-Dichloro-1,5-dinitronaphthalene is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and versatility in chemical synthesis and research applications .
Properties
Molecular Formula |
C10H4Cl2N2O4 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
1,5-dichloro-4,8-dinitronaphthalene |
InChI |
InChI=1S/C10H4Cl2N2O4/c11-5-1-3-7(13(15)16)10-6(12)2-4-8(9(5)10)14(17)18/h1-4H |
InChI Key |
KDTOAZBMBSVITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)


![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)


![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)

![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)

